molecular formula C7H4ClN3O B111972 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde CAS No. 154578-26-4

6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde

Cat. No. B111972
M. Wt: 181.58 g/mol
InChI Key: WYUDQEUQUMBLRF-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde is a chemical compound with the molecular formula C7H4ClN3O. It has a molecular weight of 181.58 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The structure was confirmed using X-ray diffraction (XRD) and the optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3. Its molar refractivity is 39.8±0.5 cm3. It has 3 hydrogen bond acceptors and no hydrogen bond donors. Its polar surface area is 30 Å2 and its molar volume is 101.4±7.0 cm3 .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : “6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate” is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds, which could be active pharmaceutical ingredients.
    • Results : The outcomes of using this compound as an intermediate would vary depending on the specific synthesis pathway and the final product being synthesized .
  • Functionalization of N-Heterocycles

    • Field : Organic Chemistry
    • Application : A research article discusses the functionalization of 5,6-fused bicyclic N-heterocycles, including imidazopyridazines . This involves modifying these compounds to create new compounds with potentially useful properties.
    • Method : The functionalization was achieved using zinc and magnesium organometallics . The specific methods and technical details would be outlined in the research article .
    • Results : The article suggests that this method allows for the prediction of the reactivity of uncommon N-heterocyclic scaffolds and considerably facilitates their functionalization .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is non-combustible but is considered toxic if swallowed .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDQEUQUMBLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466091
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde

CAS RN

154578-26-4
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of (6-chloro-imidazo[1,2-b]pyridazin-3-yl)-methanol (1.3 g, 7.1 mmol) in DCM (50 mL) was added active MnO2 (3 g, 34.5 mmol). The mixture was stirred at rt overnight and then filtered. The filtrate was concentrated under vacuum and the residue was washed with EtOAc to afford 6-chloro-imidazo[1,2-b]pyridazine-3-carbaldehyde (0.7 g) in 54% yield. 1H-NMR (400 MHz, CDCl3) δ 10.36 (s, 1H), 8.42 (s, 1H), 8.08 (d, 1H), 7.38 (d, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

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